5-(4-Chlorophenoxy)pyrazin-2-amine
Description
5-(4-Chlorophenoxy)pyrazin-2-amine is a pyrazine derivative featuring a 4-chlorophenoxy substituent at the 5-position and an amine group at the 2-position of the pyrazine ring. Pyrazine derivatives are often explored for their kinase inhibitory or antimicrobial properties, with substituents like halogens or aromatic groups modulating target binding and metabolic stability .
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)pyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)15-10-6-13-9(12)5-14-10/h1-6H,(H2,12,13) |
InChI Key |
VDBDQWLFTGWNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(N=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between 5-(4-Chlorophenoxy)pyrazin-2-amine and related compounds:
Key Observations :
- Electron-Withdrawing vs. This may influence reactivity in cross-coupling reactions or binding to hydrophobic enzyme pockets .
- Halogen Effects : Fluorine () and trifluoromethyl () substituents increase lipophilicity and resistance to oxidative metabolism, whereas chlorine () enhances steric bulk and van der Waals interactions .
- Ring System Differences: Pyrimidine-based analogs () exhibit additional nitrogen atoms, altering hydrogen-bonding capabilities compared to pyrazine derivatives.
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